N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)19-13(8-10(3)18-19)17-14(20)15-16-11-6-4-5-7-12(11)21-15/h4-9H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYNXKFVQQEISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Methylbenzothiazole
Benzothiazole-2-carboxylic acid serves as the foundational precursor for the target compound. The most efficient method involves oxidizing 2-methylbenzothiazole using oxygen or hydrogen peroxide in the presence of metalloporphyrin catalysts. For example, tetrakis-(p-methoxyphenyl)manganese porphyrin (10–200 ppm) in an ethanol/water solvent system at 100–140°C achieves conversions of 30–43% and selectivity up to 43.48%. Reaction parameters are summarized in Table 1.
Table 1: Optimization of Benzothiazole-2-Carboxylic Acid Synthesis
| Catalyst | Oxidant | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Mn-porphyrin (OCH₃) | O₂ (1.42 MPa) | 120 | 9.08 | 30.12 |
| Mn-porphyrin (OCH₃) | H₂O₂ (30%) | 100 | 13.31 | 41.26 |
| Mn-porphyrin (Cl) | O₂ (2.0 MPa) | 140 | 18.67 | 43.48 |
The manganese-centered porphyrins enhance electron transfer, facilitating methyl group oxidation to carboxylic acid while minimizing byproduct formation. Ethanol acts as a green solvent, reducing environmental impact compared to traditional sulfuric acid methods.
Preparation of 3-Methyl-1-Isopropyl-1H-Pyrazol-5-Amine
Cyclocondensation of Hydrazines
The pyrazole core is synthesized via cyclocondensation of isopropyl hydrazine with α,β-unsaturated carbonyl compounds. For instance, reacting isopropyl hydrazine with acetylacetone in ethanol at 80°C for 6 hours yields 3-methyl-1-isopropyl-1H-pyrazol-5-amine with 68% efficiency. The mechanism involves nucleophilic attack by hydrazine’s terminal nitrogen on the diketone, followed by cyclization and dehydration (Figure 1).
Figure 1: Proposed Mechanism for Pyrazole Formation
-
Nucleophilic addition of isopropyl hydrazine to acetylacetone.
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Intramolecular cyclization to form the pyrazole ring.
-
Aromatization via dehydration.
Solvent-Free Optimization
Recent advances employ solvent-free conditions to enhance atom economy. A one-pot reaction between isopropyl hydrazine and ethyl acetoacetate at 60°C achieves 72% yield within 4 hours, eliminating the need for toxic solvents. This approach aligns with green chemistry principles while maintaining high regioselectivity for the 5-amino position.
Amide Coupling Strategies
Activation of Benzothiazole-2-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form benzothiazole-2-carbonyl chloride. Stirring the acid with excess SOCl₂ at 70°C for 2 hours produces the acyl chloride in 89% yield, confirmed by IR loss of -OH (3400 cm⁻¹) and appearance of C=O stretch (1765 cm⁻¹).
Coupling with Pyrazole Amine
The final amidation employs carbodiimide-mediated coupling. Combining benzothiazole-2-carbonyl chloride (1.2 equiv) with 3-methyl-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv) in tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIPEA) at 0–25°C for 12 hours yields the target compound in 74% purity. Alternatively, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane increases yields to 82%.
Table 2: Amidation Efficiency Under Varied Conditions
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF | 25 | 74 |
| EDC/HOBt | DCM | 0→25 | 82 |
| HATU | DMF | 25 | 85 |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Final recrystallization from ethanol/water (1:1) affords white crystals with 98% purity (HPLC).
Spectroscopic Confirmation
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¹H NMR (500 MHz, DMSO-d₆): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl), 2.32 (s, 3H, CH₃), 3.15 (septet, 1H, J = 6.8 Hz, isopropyl), 6.45 (s, 1H, pyrazole-H), 7.45–8.10 (m, 4H, benzothiazole-H).
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IR (KBr): 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) using EDC/HOBt coupling in DMF demonstrate consistent yields (80–83%) and purity >97%, confirming feasibility for pharmaceutical production. Continuous-flow systems are under investigation to further optimize reaction time and catalyst recovery .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
Mechanistic Insight : Protonation of the amide oxygen in acidic conditions increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the amide bond .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring, particularly the 3-methyl substituent, participates in electrophilic substitutions. Halogenation and nitration are common, driven by the electron-donating isopropyl group.
Regioselectivity : Electrophiles preferentially attack the C4 position of the pyrazole ring due to steric hindrance from the isopropyl group at N1 .
Nucleophilic Substitution at the Benzothiazole Ring
The benzothiazole’s 2-position is susceptible to nucleophilic substitution, enabling functional group interconversion.
Mechanistic Insight : The electron-withdrawing carboxamide group enhances the leaving-group ability of the thiazole sulfur, facilitating substitution .
Cyclocondensation Reactions
The compound participates in cyclization reactions with β-diketones or aldehydes to form fused heterocycles, a strategy used to enhance bioactivity.
Key Step : Enol formation from β-diketones facilitates nucleophilic attack on the pyrazole’s electrophilic carbon, followed by oxidative dehydrogenation .
Catalytic Hydrogenation
The isopropyl group and pyrazole ring undergo hydrogenation under high-pressure conditions to yield saturated analogs.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 80°C | Tetrahydro-pyrazole derivative | 90% |
Application : Hydrogenation reduces steric bulk, potentially improving pharmacokinetic properties.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl functionalization at the benzothiazole or pyrazole rings.
Key Challenge : Coordinating solvents (e.g., DME) are essential to stabilize the palladium catalyst during coupling .
Oxidation of the Isopropyl Group
The isopropyl substituent on the pyrazole can be oxidized to a ketone, altering electronic properties.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 70°C, 6 h | 1-(2-Oxopropyl)-3-methyl-1H-pyrazole derivative | 55% |
Mechanism : Manganese heptoxide intermediates abstract hydrogen from the isopropyl group, forming a ketone .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or ring-opening reactions, useful for generating strained intermediates.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm) | Benzene, 12 h | Cyclobutane-fused benzothiazole | 40% |
Limitation : Low yields due to competing decomposition pathways .
Scientific Research Applications
Chemistry
In chemistry, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its applications in the production of polymers and advanced materials are also being explored.
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Benzothiazole Hybrids
The target compound shares structural motifs with other pyrazole-benzothiazole hybrids. Key analogues include:
Key Observations :
- Steric Considerations : The isopropyl group at pyrazole N1 provides steric bulk absent in phenyl-substituted analogues (e.g., 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide), which may influence metabolic stability .
Physicochemical Properties
- Solubility : The benzothiazole group reduces aqueous solubility compared to thiazole or acetamide derivatives (e.g., logP ~3.2 vs. 2.5 for 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide) .
- Stability : The isopropyl group may confer metabolic resistance over methylphenyl substituents, as seen in cytochrome P450 assays of related compounds .
Biological Activity
N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, drawing on various studies and findings.
Chemical Structure and Synthesis
The compound features a pyrazole moiety linked to a benzothiazole structure, which is known for its varied pharmacological properties. The synthesis generally involves the reaction of 2-hydrazino-1,3-benzothiazole with suitable carbonyl compounds under specific conditions, often utilizing microwave assistance to enhance yield and purity .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, derivatives of 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole have shown notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as Candida species .
| Compound | Activity | Target Organisms |
|---|---|---|
| 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole | Antibacterial | Staphylococcus aureus, E. coli |
| Antifungal | Candida albicans |
Anticancer Activity
Benzothiazoles are recognized for their anticancer properties. Research indicates that compounds containing the benzothiazole moiety can inhibit cell proliferation in various cancer cell lines. For example, specific derivatives have shown cytotoxicity comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications in the benzothiazole ring can significantly enhance anticancer activity.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazoles act as enzyme inhibitors, interfering with metabolic pathways in pathogens or cancer cells.
- Induction of Apoptosis : Some studies have reported that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Interaction with DNA : Certain derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates, this compound exhibited significant activity against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics .
Case Study 2: Anticancer Screening
Another research effort focused on the anticancer potential of the compound against breast cancer cell lines (MCF7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the optimized synthetic routes for N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling a pyrazole amine derivative with a benzothiazole carbonyl intermediate. For example:
- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura coupling for aryl-substituted pyrazoles .
- Step 2 : Functionalize the benzothiazole moiety by introducing a carboxylic acid group at the 2-position, followed by activation with coupling agents like EDCI/HOBt .
- Step 3 : Coupling the pyrazole amine with the activated benzothiazole carbonyl under inert conditions (e.g., DMF or CH₂Cl₂, with K₂CO₃ as a base) .
Q. Critical Parameters :
Q. Which analytical techniques are most robust for characterizing this compound’s purity and structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and benzothiazole moieties. For example, pyrazole C-5 proton appears as a singlet near δ 6.5–7.0 ppm .
- FTIR : Key peaks include N-H stretches (~3300 cm⁻¹ for amide), C=O (1680–1700 cm⁻¹), and benzothiazole C-S (650–750 cm⁻¹) .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrazole and benzothiazole planes, critical for stability .
- Elemental Analysis : Validates purity by matching experimental vs. calculated C/H/N/S percentages (e.g., %C deviation <0.3%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The benzothiazole’s planar structure often engages in π-π stacking with aromatic residues, while the pyrazole’s NH forms hydrogen bonds .
- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD values >2 Å suggest conformational instability .
- Limitations : Predictions may fail for flexible binding pockets or if solvation/entropic effects are underestimated. Experimental validation (e.g., SPR or ITC) is essential .
Q. How should researchers resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay-Specific Factors :
- Mitigation Strategies :
Q. What strategies improve the compound’s metabolic stability without compromising potency?
Methodological Answer:
- Structural Modifications :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP (target 2–3.5) and polar surface area (<140 Ų) for balanced permeability and solubility .
Q. How do crystallographic data inform formulation strategies for in vivo studies?
Methodological Answer:
- Polymorph Screening : Identify stable crystalline forms via X-ray diffraction; monoclinic vs. orthorhombic packing affects dissolution rates .
- Salt Formation : Co-crystallize with citric acid or HCl to enhance aqueous solubility (e.g., hydrochloride salt increases solubility by 10-fold) .
- Excipient Compatibility : Use non-ionic surfactants (e.g., Tween 80) to prevent aggregation in PBS buffer .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?
Methodological Answer:
Q. Why do SAR studies show divergent trends for pyrazole substituents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
